1-(3-Nitropyridin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitropyridin-4-yl)ethanol is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group at the third position and an ethanol group at the fourth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitropyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the nitration of pyridine derivatives. For instance, the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent produces the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . This intermediate can be further reacted with ethanol under specific conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis techniques to ensure high yield and purity. The process often includes nitration and reduction steps, followed by purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitropyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to substitute the nitro group.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Nitropyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Nitropyridin-4-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but lacks the ethanol group.
4-Nitropyridine: Differs in the position of the nitro group.
N-(pyridin-4-yl)pyridin-4-amine: Contains an amine group instead of an ethanol group.
Uniqueness: 1-(3-Nitropyridin-4-yl)ethanol is unique due to the presence of both a nitro group and an ethanol group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-nitropyridin-4-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)6-2-3-8-4-7(6)9(11)12/h2-5,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAQKEXIDDTOFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.